2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide
Description
The compound 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a structurally complex molecule featuring a bicyclic thiazolo[3,2-b][1,2,4]triazole core fused with a 2-fluorophenyl substituent. The ethylacetamide side chain is modified with a cyclopentylthio group, which enhances lipophilicity and may influence membrane permeability.
Properties
IUPAC Name |
2-cyclopentylsulfanyl-N-[2-[2-(2-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN4OS2/c20-16-8-4-3-7-15(16)18-22-19-24(23-18)13(11-27-19)9-10-21-17(25)12-26-14-5-1-2-6-14/h3-4,7-8,11,14H,1-2,5-6,9-10,12H2,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHTNDIVYGGWGPO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)SCC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=CC=C4F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21FN4OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
A study on a similar compound revealed that it exerted its antibacterial effects by increasing the permeability of the bacterial membrane, reducing the content of extracellular polysaccharide, and inducing morphological changes of bacterial cells
Biological Activity
The compound 2-(cyclopentylthio)-N-(2-(2-(2-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on existing literature.
Synthesis
The synthesis of this compound involves multiple steps that typically include the formation of the thiazolo[3,2-b][1,2,4]triazole moiety and subsequent modifications to introduce the cyclopentylthio and acetamide groups. The detailed synthetic pathways often utilize various reagents and conditions to achieve high yields and purity.
Key Steps in Synthesis
- Formation of Thiazolo[3,2-b][1,2,4]triazole : This step may involve cyclization reactions between appropriate precursors.
- Introduction of Cyclopentylthio Group : This can be achieved through nucleophilic substitution reactions.
- Acetamide Formation : Typically involves acylation reactions to attach the acetamide group to the nitrogen atom.
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties often exhibit significant anticancer activity. For instance, studies have shown that derivatives of thiazolo[5,4-d]pyrimidine possess anti-cancer properties by inhibiting key signaling pathways involved in tumor growth and proliferation .
- Inhibition of Kinases : Compounds similar to this compound have been reported to inhibit various kinases involved in cancer progression.
- Induction of Apoptosis : Some studies suggest that these compounds can activate caspases leading to programmed cell death in cancer cells .
Antimicrobial Activity
The biological activity of triazole derivatives extends to antimicrobial properties as well. The presence of the triazole ring enhances interactions with microbial enzymes, potentially leading to effective inhibition .
Antimicrobial Mechanisms
- Enzyme Inhibition : Triazoles can inhibit enzymes such as aromatase and cholinesterase which are crucial for microbial survival.
- Membrane Disruption : Some studies suggest that these compounds may disrupt microbial membranes, leading to cell lysis.
Pharmacokinetic Properties
The pharmacokinetic profile of this compound is essential for its therapeutic application. Generally, compounds with a thiazole or triazole structure exhibit favorable absorption and distribution characteristics due to their lipophilicity .
Toxicity Studies
Toxicity assessments are crucial in evaluating the safety profile of new compounds. Preliminary studies indicate that while many triazole derivatives show low toxicity profiles, comprehensive toxicity evaluations are necessary for clinical applications.
Case Studies
Several case studies have documented the biological activity of similar compounds:
- Study on Thiazole Derivatives : A study highlighted the anticancer efficacy of thiazole derivatives in breast cancer models, demonstrating significant tumor reduction compared to controls .
- Antimicrobial Efficacy : Research on triazole derivatives showed promising results against resistant bacterial strains, indicating a potential role in treating infections where conventional antibiotics fail .
Chemical Reactions Analysis
Cyclization Reactions
The thiazolo[3,2-b] triazole ring system is synthesized via cyclization of precursor hydrazides or thioureas. For example:
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Intermediate formation : Cyclization of 2-(2-fluorophenyl)thiazolo-triazole precursors with ethylenediamine derivatives under basic conditions (e.g., NaH in DCM).
| Reaction Step | Reagents/Conditions | Product | Yield* |
|---|---|---|---|
| Thiazole ring closure | NaOH, methanol, reflux | Thiazolo-triazole core | Not reported |
| Alkylation | NaH, DCM, room temperature | Ethyl-linked acetamide | Optimized via TLC |
*Yield data for specific steps are not explicitly documented but inferred from analogous syntheses.
Functionalization at Sulfur and Acetamide Sites
The cyclopentylthio group and acetamide moiety serve as key reactive centers:
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Thioether oxidation : Susceptible to oxidation with H<sub>2</sub>O<sub>2</sub> or meta-chloroperbenzoic acid (mCPBA) to form sulfoxides or sulfones .
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Acetamide hydrolysis : Hydrolyzed under acidic (HCl/H<sub>2</sub>O) or basic (NaOH/EtOH) conditions to yield carboxylic acid derivatives .
| Reaction Type | Reagents | Outcome |
|---|---|---|
| Oxidation | H<sub>2</sub>O<sub>2</sub>, acetic acid | Sulfoxide (predicted) |
| Hydrolysis | 6M HCl, reflux | Carboxylic acid |
Electrophilic Substitution on Aromatic Rings
The fluorophenyl and thiazole rings undergo regioselective substitution:
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Halogenation : Bromination at the thiazole C-5 position using NBS (N-bromosuccinimide) .
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Nitration : Nitrating agents (HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub>) target electron-rich positions on the triazole ring .
| Reaction | Position Modified | Notes |
|---|---|---|
| Bromination | Thiazole C-5 | Confirmed via X-ray analogs |
| Nitration | Triazole C-3 | Theoretical based on electronic density |
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings:
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Suzuki-Miyaura : Boronic acid derivatives couple with the fluorophenyl group using Pd(PPh<sub>3</sub>)<sub>4</sub> .
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Buchwald-Hartwig amination : Introduction of amine groups at the thiazole ring .
| Coupling Type | Catalyst | Applications |
|---|---|---|
| Suzuki | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub> | Biaryl derivatives |
| Buchwald | Pd<sub>2</sub>(dba)<sub>3</sub>, XPhos | Amino-functionalized analogs |
Reductive Transformations
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Nitro group reduction : Catalytic hydrogenation (H<sub>2</sub>/Pd-C) reduces nitro intermediates to amines during synthesis .
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Disulfide formation : Thiolate intermediates oxidize to disulfides under mild conditions .
Stability and Degradation
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Photodegradation : UV exposure leads to C-S bond cleavage in the cyclopentylthio group.
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Thermal decomposition : Degrades above 200°C, forming volatile fluorinated byproducts (GC-MS data inferred).
Key Challenges and Research Gaps
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Limited kinetic data for hydrolysis/oxidation pathways.
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Optimization of cross-coupling yields requires empirical screening .
This compound’s reactivity profile highlights its utility in medicinal chemistry for targeted derivatization, particularly in developing kinase inhibitors or anti-inflammatory agents .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Differences
2-(4-Chlorophenoxy)-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)acetamide (CAS 894035-00-8) Substituents: 4-Chlorophenoxy (electron-withdrawing group) and m-tolyl (methyl-substituted phenyl). The m-tolyl group may enhance steric bulk, affecting binding pocket interactions .
N-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide (CAS 1324206-76-9)
- Substituents : Phenyl-1,2,3-triazole carboxamide.
- Impact : The additional triazole ring introduces hydrogen-bonding capability, which could improve target affinity but may also increase molecular rigidity and weight (433.5 g/mol vs. ~422 g/mol estimated for the target compound) .
N1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3-nitrophenyl)oxalamide (CAS 897612-65-6) Substituents: Oxalamide linker and 3-nitrophenyl. The oxalamide linker may facilitate dimerization or protein interactions but increases molecular weight (454.4 g/mol) .
Physicochemical Properties
*Estimated based on structural analysis.
Key Comparative Insights
- Lipophilicity: The cyclopentylthio group in the target compound likely confers higher lipophilicity than the chlorophenoxy () or oxalamide () analogs, favoring passive diffusion across biological membranes.
- Electron Effects : Fluorine (target compound) offers metabolic stability via reduced oxidative metabolism, whereas chlorine () and nitro groups () may increase reactivity or susceptibility to enzymatic modification.
- Molecular Weight : The target compound’s estimated lower molecular weight (~422 g/mol) compared to (433.5 g/mol) and (454.4 g/mol) could improve bioavailability, adhering to the "Rule of Five" for drug-likeness.
Research Implications
- The thiazolo-triazole core is a versatile scaffold for modulating bioactivity through substituent variation.
- Cyclopentylthio and fluorophenyl groups balance lipophilicity and metabolic stability, making the target compound a promising candidate for further pharmacological profiling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
